molecular formula C14H19N3OS B1285198 5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-27-9

5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1285198
M. Wt: 277.39 g/mol
InChI Key: XPEUMDNDAMUZQP-UHFFFAOYSA-N
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Description

The compound "5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" belongs to a class of heterocyclic compounds known as 1,2,4-triazoles, which are of significant interest in organic chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others. Additionally, 1,2,4-triazoles are known for their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of starting materials such as phenyl benzoates or ylidene derivatives, which undergo various chemical reactions to form the triazole core. For instance, phenyl benzoates can be transformed into p-hydroxy benzophenones through Fries rearrangement, which can then react with ethyl bromoacetate and thiosemicarbazide to yield triazolin-3-thiols . Similarly, ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol can be synthesized and further reacted to produce a range of triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectral techniques and quantum chemical calculations. For example, density functional theory (DFT) calculations can be used to determine the molecular geometry, vibrational frequencies, and NMR chemical shift values, which are found to be in good agreement with experimental data. These calculations can also provide insights into the conformational flexibility and energetic behavior of the compounds in different solvent media .

Chemical Reactions Analysis

Triazole derivatives can undergo reactions with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to produce a variety of S-substituted derivatives. The choice of solvent and base can significantly affect the outcome of these reactions, with aprotic solvents generally leading to higher yields and fewer impurities . Additionally, the reactivity of these compounds can be tailored to produce specific pharmacological activities, such as antitumor, anti-inflammatory, and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized by their solubility in organic solvents, melting temperatures, and spectral data. These compounds are often crystalline and odorless, with their structures confirmed by techniques such as NMR spectroscopy and gas chromatography-mass spectrometry. The biological activities of these compounds, such as antibacterial, antifungal, and antioxidant activities, are also important aspects of their physical and chemical properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Triazole derivatives are a focus of ongoing research due to their wide range of biological activities and potential for medicinal chemistry .

properties

IUPAC Name

3-(4-butoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-3-5-10-18-12-8-6-11(7-9-12)13-15-16-14(19)17(13)4-2/h6-9H,3-5,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUMDNDAMUZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169826
Record name 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

847503-27-9
Record name 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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